molecular formula C8H9N3 B3032798 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine CAS No. 52538-09-7

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B3032798
CAS No.: 52538-09-7
M. Wt: 147.18 g/mol
InChI Key: OWKNQTHLYPTZLP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety

Mechanism of Action

Target of Action

Imidazopyridines, a group to which this compound belongs, are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

Imidazopyridines are known to exhibit diverse biological activities, including acting as gaba a receptor positive allosteric modulators . They can influence many cellular pathways, potentially altering the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Imidazopyridines have been found to influence many biochemical pathways. For instance, they have been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibitory activity on tubulin polymerization . They also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway , which are crucial in regulating cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

Their application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .

Result of Action

Imidazopyridines have been found to demonstrate different types of molecular mechanisms in the treatment of cancer .

Action Environment

It is known that some methods of synthesis of imidazopyridines suffer from disadvantages such as environmental damage, the use of strong acids, high temperatures, and use of toxic metal catalysts and hazardous reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method includes the reaction of pyridine-2,3-diamine with aldehydes . These reactions are often catalyzed by various agents to enhance yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful for different applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different electronic and steric properties, making them suitable for diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of specialized materials and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dimethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNQTHLYPTZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481909
Record name 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52538-09-7
Record name 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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